1,6- vs. 1,8-Naphthyridin-2(1H)-one Core Potency Differential in Kinase Inhibition
The 1,6-naphthyridin-2(1H)-one scaffold demonstrates markedly superior kinase inhibitory activity compared to its 1,8-naphthyridin-2(1H)-one isomer. Published SAR data indicate that 1,6-naphthyridin-2(1H)-ones show broadly similar activity to the analogous pyrido[2,3-d]pyrimidin-7(8H)-ones, whereas the 1,8-naphthyridin-2(1H)-ones were at least 1,000-fold less potent [1]. This finding establishes that the 1,6-nitrogen arrangement is a non-negotiable structural requirement for kinase target engagement, directly impacting the selection of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one over any 1,8-naphthyridinone-based building block for kinase-focused library synthesis.
| Evidence Dimension | Kinase inhibitory potency (fold-difference between regioisomeric scaffolds) |
|---|---|
| Target Compound Data | 1,6-Naphthyridin-2(1H)-one scaffold: potency comparable to pyrido[2,3-d]pyrimidin-7(8H)-one reference compounds |
| Comparator Or Baseline | 1,8-Naphthyridin-2(1H)-one scaffold: ≥1,000-fold less potent than the 1,6-isomer |
| Quantified Difference | ≥1,000-fold potency advantage for the 1,6-regioisomer over the 1,8-regioisomer |
| Conditions | Kinase inhibition assays (class-level inference from compiled literature SAR across multiple kinase targets, as summarized in Pharmaceuticals 2021 review) |
Why This Matters
Selection of the 1,6-naphthyridinone core over the 1,8-isomer is a binary decision with ≥1,000-fold consequence for target potency; procurement of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one ensures the correct regioisomeric scaffold is used from the outset.
- [1] Oliveras, J.M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals 2021, 14(10), 1029. View Source
